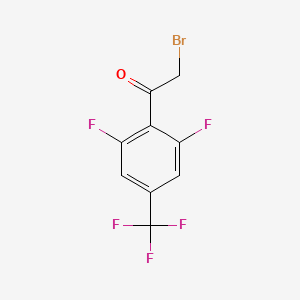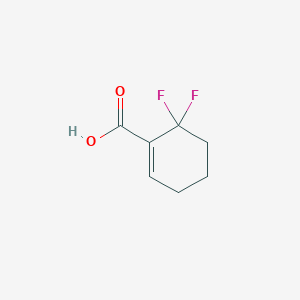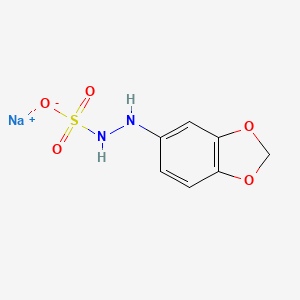
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is also referred to as 3,4-(Methylenedioxy)phenylhydrazine-N’-sulphonate, sodium salt . This compound is characterized by the presence of a benzodioxole ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
The synthesis of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate typically involves the reaction of 1,3-benzodioxole with hydrazine and sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, as it can induce apoptosis in certain cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the field of materials science for the synthesis of novel materials with unique properties .
Mecanismo De Acción
The mechanism of action of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate involves its interaction with specific molecular targets and pathways. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival . The benzodioxole ring plays a crucial role in its biological activity, as it can interact with various enzymes and receptors in the body.
Comparación Con Compuestos Similares
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate can be compared with other similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles and 3,4-(Methylenedioxy)phenylhydrazine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate lies in its specific combination of the benzodioxole ring and hydrazine-sulphonate moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H7N2NaO5S |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
sodium;N-(1,3-benzodioxol-5-ylamino)sulfamate |
InChI |
InChI=1S/C7H8N2O5S.Na/c10-15(11,12)9-8-5-1-2-6-7(3-5)14-4-13-6;/h1-3,8-9H,4H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
KIBZKFPNYNTEHF-UHFFFAOYSA-M |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NNS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


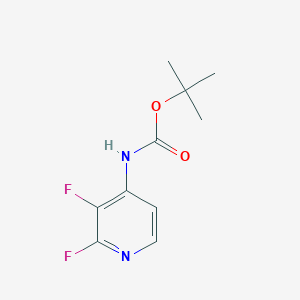
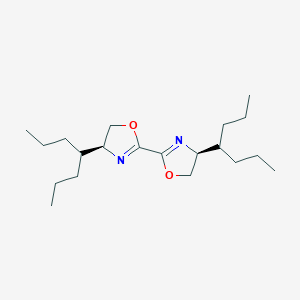


![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
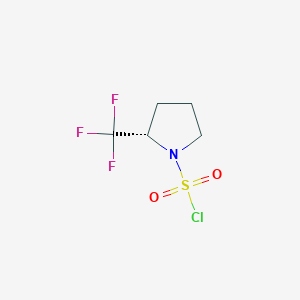
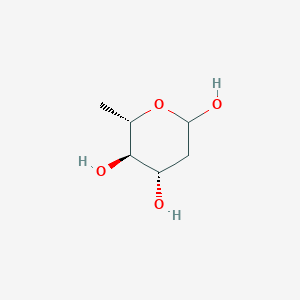


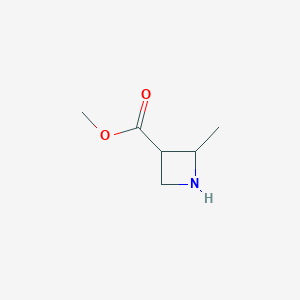
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
